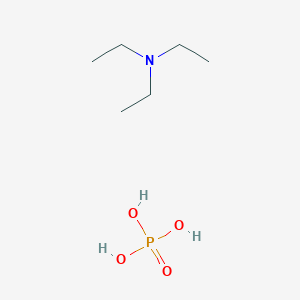
p-Tolyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless, odorless, and stable compound that is widely used in various laboratory experiments.
Wirkmechanismus
The mechanism of action of p-Tolyl trifluoroacetate is not well understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a Lewis acid catalyst in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of p-Tolyl trifluoroacetate. However, it is known to be non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using p-Tolyl trifluoroacetate in laboratory experiments include its low cost, stability, and ease of synthesis. However, it is not suitable for all types of reactions and may have limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of p-Tolyl trifluoroacetate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of p-Tolyl trifluoroacetate and its potential applications in various chemical reactions.
Conclusion:
In conclusion, p-Tolyl trifluoroacetate is a versatile compound that has numerous applications in scientific research. Its low cost, stability, and ease of synthesis make it a popular choice for laboratory experiments. While there is limited information available on its biochemical and physiological effects, it is known to be non-toxic and does not have any significant adverse effects on human health. Further research is needed to explore its potential applications and mechanism of action.
Synthesemethoden
P-Tolyl trifluoroacetate is synthesized by the reaction of p-tolyl alcohol with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction yields p-Tolyl trifluoroacetate and acetic acid as a byproduct. The process of synthesis is simple and cost-effective, making it a popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
P-Tolyl trifluoroacetate has wide-ranging applications in scientific research. It is used as a reagent in organic synthesis and as a building block for the preparation of various compounds. It is also used as a stabilizer for certain chemical reactions. Additionally, p-Tolyl trifluoroacetate is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Eigenschaften
CAS-Nummer |
1813-29-2 |
|---|---|
Produktname |
p-Tolyl trifluoroacetate |
Molekularformel |
C9H7F3O2 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
(4-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
HGHGGPKMLBWNBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
Andere CAS-Nummern |
1813-29-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)








